molecular formula C12H15N5O3S B10958292 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B10958292
M. Wt: 309.35 g/mol
InChI Key: QOHVVRPUMWGCTJ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methyl groups, a thiazole ring, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through a nucleophilic substitution reaction, where the pyrazole ring is functionalized with a leaving group (e.g., halide) and reacted with the thiazole ring.

    Formation of the Propanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, electrophiles such as alkyl halides.

Major Products Formed

    Reduction: Formation of 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide.

    Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
  • 3-(3,5-dimethyl-4-chloro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
  • 3-(3,5-dimethyl-4-methyl-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide

Uniqueness

What sets 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide apart from similar compounds is the presence of the nitro group on the pyrazole ring. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H15N5O3S

Molecular Weight

309.35 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H15N5O3S/c1-7(11(18)14-12-13-4-5-21-12)6-16-9(3)10(17(19)20)8(2)15-16/h4-5,7H,6H2,1-3H3,(H,13,14,18)

InChI Key

QOHVVRPUMWGCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=NC=CS2)C)[N+](=O)[O-]

Origin of Product

United States

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